molecular formula C7H13NO2 B2863791 4-(Methoxymethyl)piperidin-2-one CAS No. 858263-30-6

4-(Methoxymethyl)piperidin-2-one

Cat. No. B2863791
CAS RN: 858263-30-6
M. Wt: 143.186
InChI Key: UKLKUBIPFSEQFO-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)piperidin-2-one is a compound with the CAS Number: 858263-30-6 . It is a powder at room temperature and has a molecular weight of 143.19 . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions . A specific method of synthesis mentioned in the literature involves the use of greener deep eutectic solvent media .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of this compound includes an additional methoxymethyl group attached to the piperidine ring .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as this compound, is an important task of modern organic chemistry . The reactions involved in the synthesis of these compounds include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 143.19 . The compound’s InChI Code is 1S/C7H13NO2/c1-10-5-6-2-3-8-7(9)4-6/h6H,2-5H2,1H3,(H,8,9) and its InChI key is UKLKUBIPFSEQFO-UHFFFAOYSA-N .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to study the adsorption behaviors of these derivatives on Fe surfaces. These studies offer insights into the design of corrosion inhibitors for industrial applications (Kaya et al., 2016).

Synthesis and Pharmacological Investigation

A series of N-acyl piperidine-4-ones were synthesized and characterized, demonstrating various conformations (chair and distorted boat) depending on the N-acyl substitution. These compounds exhibited antibacterial and antioxidant activities, suggesting their potential in developing new therapeutic agents (Mohanraj & Ponnuswamy, 2017).

Novel Piperidine Oxime Esters with Antioxidant and Antimicrobial Potential

The synthesis of novel piperidine-4-one oxime esters demonstrated significant antioxidant and antimicrobial activities, highlighting the piperidin-4-one core's importance in enhancing biological properties. These findings suggest the potential application of these compounds in pharmaceutical development (Harini et al., 2014).

Selective Killing of Bacterial Persisters

Research on a specific chemical compound showed selective killing of bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This discovery opens new avenues for combating bacterial resistance and understanding persistence mechanisms (Kim et al., 2011).

Anodic Methoxylation of Piperidine Derivatives

Studies on the anodic methoxylation of N-acyl and N-sulfonyl substituted piperidines have provided valuable insights into the synthesis of α-monomethoxy and α,α'-dimethoxy derivatives. These findings contribute to the understanding of electrochemical synthesis methods applicable in organic chemistry (Golub & Becker, 2015).

Mechanism of Action

While the specific mechanism of action for 4-(Methoxymethyl)piperidin-2-one is not mentioned in the literature, piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry, indicating their diverse mechanisms of action .

Safety and Hazards

The safety data sheet for 4-(Methoxymethyl)piperidin-2-one indicates that it is a hazardous substance. It is classified as a flammable liquid (Category 2), and it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautions for safe handling include avoiding inhalation and contact with skin and eyes, and using the substance only in well-ventilated areas .

Future Directions

Newly synthesized derivatives of 4-(Methoxymethyl)piperidin-2-one have shown promising results in molecular docking studies on COVID-19 and antibacterial evaluations . These derivatives exhibit a good theoretical affinity with Autodock 4.2 software score against the main protease of COVID-19 Mpro . This suggests that these compounds could guide many future studies in organic synthesis, medicine, and pharmaceutical applications .

properties

IUPAC Name

4-(methoxymethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-5-6-2-3-8-7(9)4-6/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLKUBIPFSEQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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